molecular formula C15H21N3O2 B6637708 N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide

Numéro de catalogue B6637708
Poids moléculaire: 275.35 g/mol
Clé InChI: SKKIQZMFFZAICW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized by Janssen Pharmaceutica in 2005 and has since been studied for its potential therapeutic applications.

Mécanisme D'action

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide acts as a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells. By blocking the activation of this receptor, N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide inhibits the release of pro-inflammatory cytokines and chemokines, which reduces inflammation.
Biochemical and Physiological Effects:
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide has been shown to have anti-inflammatory effects in various animal models of disease. It has been shown to reduce airway inflammation and hyperresponsiveness in a mouse model of asthma, as well as reduce inflammation in a mouse model of inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide in lab experiments is its selectivity for the histamine H4 receptor, which allows for more precise targeting of immune cells involved in inflammation. However, one limitation is that it may not be effective in all types of inflammation, as the histamine H4 receptor is not expressed on all immune cells.

Orientations Futures

There are several future directions for research on N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide. One potential application is in the treatment of chronic obstructive pulmonary disease (COPD), as it has been shown to reduce airway inflammation in a mouse model of asthma. Additionally, further studies could investigate the potential of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide in combination with other anti-inflammatory drugs for the treatment of various inflammatory diseases. Finally, research could focus on developing more potent and selective H4 receptor antagonists for therapeutic use.

Méthodes De Synthèse

The synthesis of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide involves the reaction of 1,2-dibromoethane with 1H-indazole-3-carboxylic acid to form 1-(1H-indazol-3-yl)ethanone. This intermediate is then reacted with 4,4-dimethylpentan-2-one and hydroxylamine hydrochloride to yield N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide.

Applications De Recherche Scientifique

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, as well as the recruitment of immune cells to sites of inflammation.

Propriétés

IUPAC Name

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)8-10(9-19)16-14(20)13-11-6-4-5-7-12(11)17-18-13/h4-7,10,19H,8-9H2,1-3H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKIQZMFFZAICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CO)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.